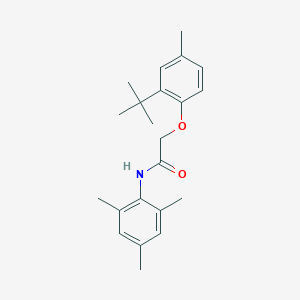

2-(2-tert-butyl-4-methylphenoxy)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-tert-butyl-4-methylphenoxy)-N-mesitylacetamide often involves complex reactions, highlighting the intricacies of organic synthesis. For instance, the preparation of sterically hindered biphenols and their subsequent reactions with aluminum to produce efficient catalysts for polymerization showcases the synthetic challenges and innovations in creating similar compounds (Hsueh et al., 2002).

Molecular Structure Analysis

Investigations into the molecular structures of similar compounds reveal the importance of specific substituents in determining the properties of the molecules. Polyimides containing twisted structures and di-tert-butyl side groups exhibit low dielectric constants and high organosolubility, indicating how molecular structure influences material properties (Chern et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like 2-(2-tert-butyl-4-methylphenoxy)-N-mesitylacetamide can be complex. For example, the transformation of 2,6-di-tert-butyl-4-methylphenol during polyolefin processing into various products showcases the potential for intricate chemical pathways and the formation of products with different properties (Pilař et al., 1992).

Physical Properties Analysis

The physical properties of similar compounds are key to understanding their behavior and potential applications. For instance, the synthesis and properties of new polyamides derived from specific diamines and aromatic dicarboxylic acids highlight the role of molecular structure in determining solubility, thermal stability, and mechanical properties (Liaw et al., 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, play a crucial role in the application and handling of these compounds. The electrochemical oxidation of tri-tert-butylphenol and related derivatives underscores the complexity of chemical behavior and the influence of molecular structure on reactivity (Richards et al., 1975).

Applications De Recherche Scientifique

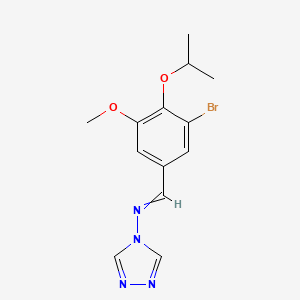

Synthesis and Magnetism in Tetranuclear and Pentanuclear Compounds

The research by Yadav et al. (2015) highlights the synthesis and magnetism of tetranuclear and pentanuclear compounds of rare-earth metals using a Schiff-base proligand related to tert-butyl-methylphenoxy compounds. This study provides insights into the structural arrangements and magnetic properties of these complexes, revealing weak ferromagnetic and antiferromagnetic interactions, as well as single-molecule magnet behavior under applied fields. Such findings suggest potential applications in the field of magnetic materials and quantum computing Yadav et al., 2015.

Advanced Catalysis in Asymmetric Hydrogenation

Imamoto et al. (2012) developed chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research demonstrates the high enantioselectivities and catalytic activities of these ligands in synthesizing chiral pharmaceutical ingredients, underscoring their importance in medicinal chemistry and pharmaceutical manufacturing Imamoto et al., 2012.

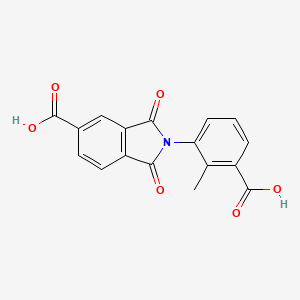

Polyimide Materials with Low Dielectric Constants

A study by Chern and Tsai (2008) on novel polyimides derived from unsymmetric bis(aminophenoxy)-di-tert-butylbenzene explores the development of materials with low dielectric constants, excellent solubility, and high thermal stability. These materials are valuable for applications in the electronics industry, particularly in the manufacture of insulating layers in microelectronics Chern & Tsai, 2008.

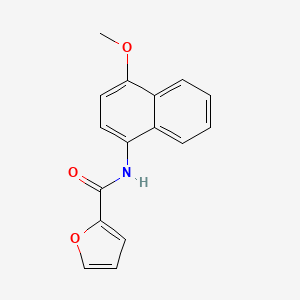

Development of Antiarthritic Agents

Research by Inagaki et al. (2000) on novel antiarthritic agents featuring a gamma-sultam skeleton with a 2,6-di-tert-butylphenol substituent highlights the dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase. This study indicates the therapeutic potential of these compounds in treating arthritis, supported by effective results in animal models without ulcerogenic activities Inagaki et al., 2000.

Propriétés

IUPAC Name |

2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-14-8-9-19(18(12-14)22(5,6)7)25-13-20(24)23-21-16(3)10-15(2)11-17(21)4/h8-12H,13H2,1-7H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGAVJHLSKQAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)